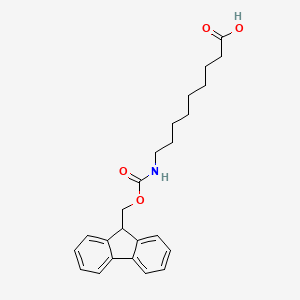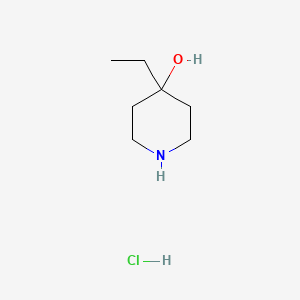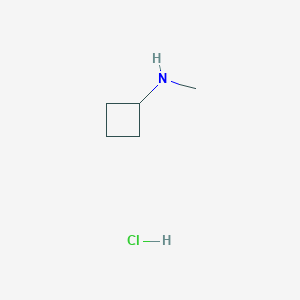
Fmoc-9-aminononanoic acid
Vue d'ensemble
Description
Fmoc-9-aminononanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The compound can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Molecular Structure Analysis
The molecular formula of Fmoc-9-aminononanoic acid is C24H29NO4 . The exact mass is 395.21 g/mol and the molecular weight is 395.5 g/mol . The InChI string and the Canonical SMILES string provide a detailed description of the molecule’s structure .
Chemical Reactions Analysis
The Fmoc group in Fmoc-9-aminononanoic acid can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Physical And Chemical Properties Analysis
Fmoc-9-aminononanoic acid has a molecular weight of 395.5 g/mol . It has a XLogP3-AA value of 5.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a topological polar surface area of 75.6 Ų .
Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis (SPPS)
“Fmoc-9-aminononanoic acid” is widely used in Solid-Phase Peptide Synthesis (SPPS) . SPPS is a method for peptide synthesis where the peptide is built one amino acid at a time. The Fmoc group protects the alpha-amino group to ensure that the desired peptide bonds form selectively and to achieve high peptide yield and purity .
Manufacture of Complex Peptides
The use of Fmoc chemistry, including “Fmoc-9-aminononanoic acid”, enables the rapid and efficient synthesis of peptides, including those over 50 amino acid residues and complexity . This makes it a highly valuable tool for life science research.
Bio-inspired Building Blocks
“Fmoc-9-aminononanoic acid” is a simple bio-inspired building block for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .
Self-Assembly Features
Amino acids and short peptides modified with the Fmoc group, including “Fmoc-9-aminononanoic acid”, possess eminent self-assembly features . This property shows distinct potential for applications in various fields.
Cell Cultivation
The self-organization of Fmoc-modified simple biomolecules, including “Fmoc-9-aminononanoic acid”, has relevant properties and applications related to cell cultivation .
Drug Delivery
The self-assembled structures formed by Fmoc-modified amino acids and short peptides can be used in drug delivery systems . The inherent properties of these molecules make them suitable for encapsulating and delivering therapeutic agents.
Optical Applications
The self-assembled structures of Fmoc-modified amino acids and short peptides also have potential applications in the optical field . Their ability to form ordered structures can be exploited in the design of optical devices.
Antibiotic Properties
Some Fmoc-modified peptides have shown potential antibiotic properties . The ability of these peptides to disrupt bacterial membranes makes them promising candidates for the development of new antibiotics.
Mécanisme D'action
Target of Action
Fmoc-9-aminononanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The compound can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications .
Mode of Action
The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
It is believed that its amino group participates in molecular binding to proteins and other molecules . The carboxylic group likely contributes to peptide bond formation and other interactions .
Pharmacokinetics
The compound’s ability to form stable amide bonds suggests it may have good stability in biological systems .
Result of Action
The molecular and cellular effects of Fmoc-9-aminononanoic acid’s action are largely dependent on the specific PROTACs or other conjugates it is used to synthesize .
Action Environment
The action of Fmoc-9-aminononanoic acid can be influenced by environmental factors such as pH. The Fmoc group can be deprotected under basic conditions to obtain the free amine . This suggests that the compound’s action may be influenced by the pH of its environment .
Safety and Hazards
Fmoc-9-aminononanoic acid should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be used only in a chemical fume hood, and personal protective equipment should be worn . It should not be allowed to enter drains or watercourses . In case of skin contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propriétés
IUPAC Name |
9-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c26-23(27)15-5-3-1-2-4-10-16-25-24(28)29-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22H,1-5,10,15-17H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISAKTUHDLUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200082 | |
| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-9-aminononanoic acid | |
CAS RN |
212688-52-3 | |
| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212688-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)




![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)
